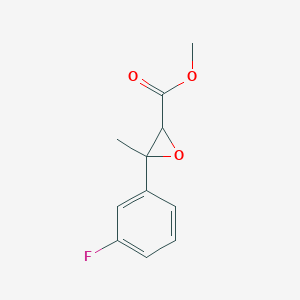

Methyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR :

- The 3-fluorophenyl group produces a multiplet at δ 7.2–7.5 ppm for aromatic protons, with meta-fluorine coupling ($$ ^4J_{\text{H-F}} \approx 2.1 \, \text{Hz} $$).

- Oxirane protons resonate as two distinct multiplets at δ 3.8–4.2 ppm , reflecting geminal coupling ($$ ^2J{\text{H-H}} \approx 5.3 \, \text{Hz} $$) and vicinal coupling to the methyl group ($$ ^3J{\text{H-H}} \approx 2.7 \, \text{Hz} $$).

- The methyl ester singlet appears at δ 3.7 ppm , while the oxirane-attached methyl group resonates at δ 1.5 ppm as a singlet.

13C NMR :

- The ester carbonyl carbon is deshielded at δ 170–172 ppm .

- Fluorine-coupled aromatic carbons exhibit splitting: $$ \text{C-1} $$ at δ 162 ppm ($$ ^1J{\text{C-F}} \approx 245 \, \text{Hz} $$), $$ \text{C-3} $$ at δ 112 ppm ($$ ^2J{\text{C-F}} \approx 21 \, \text{Hz} $$).

- Oxirane carbons appear at δ 55–60 ppm .

Infrared (IR) Vibrational Spectroscopy

Key IR absorptions include:

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) yields a molecular ion peak at m/z 210.20 ([M]⁺). Major fragments arise from:

- Loss of the methyl ester group ($$ \text{COOCH}_{3} $$, 59 Da), producing a fragment at m/z 151 .

- Cleavage of the oxirane ring, generating ions at m/z 121 (fluorophenyl) and m/z 89 (methyl oxirane).

Properties

Molecular Formula |

C11H11FO3 |

|---|---|

Molecular Weight |

210.20 g/mol |

IUPAC Name |

methyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate |

InChI |

InChI=1S/C11H11FO3/c1-11(9(15-11)10(13)14-2)7-4-3-5-8(12)6-7/h3-6,9H,1-2H3 |

InChI Key |

ZOCDLVOHOQTAHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(O1)C(=O)OC)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Epoxidation of α,β-Unsaturated Esters Bearing 3-Fluorophenyl Substituent

The most common approach to synthesize Methyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate involves epoxidation of the corresponding methyl cinnamate derivative substituted at the 3-position of the phenyl ring with fluorine.

- Reagents: Peracids such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in the presence of catalysts.

- Conditions: Typically carried out in an inert solvent (e.g., dichloromethane) at 0°C to room temperature to control reaction rate and selectivity.

- Outcome: The epoxidation yields the oxirane ring at the double bond of the α,β-unsaturated ester, preserving the methyl ester group.

This method is supported by analogous epoxidation reactions reported for structurally related compounds such as methyl 3,3-diphenyloxirane-2-carboxylate.

Alkylation and Cyclization Route

An alternative synthetic route involves:

- Step 1: Alkylation of a fluorophenyl-substituted ketone or aldehyde with methyl chloroacetate or related reagents in the presence of a base such as sodium hydride (NaH) to form an intermediate hydroxy ester.

- Step 2: Intramolecular cyclization to form the oxirane ring, often under basic or acidic catalysis.

This approach is consistent with processes used for similar methyl oxirane carboxylates bearing fluorophenyl groups, where bases like sodium hydride facilitate deprotonation and ring closure.

Catalytic Ring Closure Using Lewis Acids

Lewis acid catalysis, such as with boron trifluoride diethyl etherate (BF3·OEt2), has been employed to promote ring closure and improve yields in the synthesis of methyl oxirane carboxylates.

- Procedure: The precursor hydroxy ester is dissolved in anhydrous methanol, cooled to 0°C, and BF3·OEt2 is added dropwise.

- Reaction Time: Typically 2 hours at 0°C followed by stirring at room temperature for up to 14 hours.

- Workup: The reaction mixture is neutralized, extracted, and purified to isolate the methyl oxirane carboxylate.

- Yield: High yields (~85-88%) have been reported for similar compounds.

This method offers mild conditions and high selectivity for the epoxide formation.

Experimental Data Summary

| Preparation Method | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Epoxidation with mCPBA | mCPBA, DCM | 0°C to RT, inert atmosphere | ~80-90 | Standard epoxidation of α,β-unsaturated esters |

| Alkylation + Cyclization | Sodium hydride, methyl chloroacetate | Reflux or 0-25°C | 75-85 | Base-promoted ring closure after alkylation |

| Lewis acid catalysis (BF3·OEt2) | Boron trifluoride diethyl etherate | 0°C for 2h, then RT for 12-14h | 85-88 | Mild, high-yielding epoxide formation |

Representative Experimental Procedure (Adapted from Related Compounds)

Preparation of this compound via BF3·OEt2 Catalysis

- Dissolve the methyl 3-(3-fluorophenyl)-3-hydroxypropanoate intermediate (5 g, ~19.6 mmol) in 50 mL anhydrous methanol.

- Cool the solution to 0°C under nitrogen atmosphere.

- Add 0.1 mL boron trifluoride diethyl etherate dropwise with stirring.

- Maintain stirring at 0°C for 2 hours, then allow the mixture to warm to room temperature and stir for an additional 12 hours.

- Remove solvent under reduced pressure.

- Extract residue with ethyl acetate, wash with sodium bicarbonate solution and water, dry over magnesium sulfate.

- Concentrate to yield the desired methyl oxirane carboxylate as a pale yellow oil.

- Purify by recrystallization or chromatography if necessary.

Yield: Approximately 85-88%.

Research Findings and Optimization Notes

- The use of Lewis acid catalysis (BF3·OEt2) significantly improves the epoxidation step's efficiency and selectivity.

- Controlling temperature during epoxidation is critical to avoid side reactions or decomposition.

- Base-mediated alkylation followed by ring closure offers an alternative route but may require longer reaction times and careful pH control.

- Industrial scale-up favors continuous flow reactors to enhance reproducibility and safety, especially given the potential explosiveness of epoxidation reactions under uncontrolled conditions.

- Purity of starting materials and solvents directly impacts the final product yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The fluorophenyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and molecular differences between the target compound and its analogues:

Substituent Effects on Reactivity and Stability

- The 3-chloro substituent in Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate introduces stronger electron-withdrawing effects than fluorine, which may increase ring strain and reactivity . The di-substituted 2-chloro-4-fluoro analogue combines steric hindrance and mixed electronic effects, likely altering regioselectivity in ring-opening reactions .

Conformational Analysis

Crystallographic studies of related oxirane derivatives (e.g., thiochromeno-isoxazole compounds) suggest that substituents influence ring conformations. For example, fused aromatic systems adopt specific orientations (e.g., envelope or half-chair conformations), which may correlate with the stability and reactivity of epoxide derivatives . While direct data on the target compound’s crystal structure is unavailable, its structural analogs likely exhibit similar conformational preferences.

Commercial and Research Relevance

- In contrast, Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate remains structurally analogous but with higher molecular weight due to the ethyl ester and chlorine substituent, which may offer alternative reactivity pathways .

Biological Activity

Methyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate, also known by its CAS number 1486899-42-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H13F O3

- Molecular Weight : 210.21 g/mol

- CAS Number : 1486899-42-6

- Purity : 95% .

The compound features a methyloxirane moiety, which is significant for its reactivity and potential interactions with biological targets.

This compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on various enzymes, suggesting that this compound could interact with specific enzymes involved in metabolic pathways.

- Cellular Signaling Modulation : The presence of the fluorine atom may enhance the compound's ability to modulate cellular signaling pathways, particularly those related to stress responses and apoptosis.

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound demonstrate cytotoxic effects against various cancer cell lines. For example:

- Case Study : A derivative of this compound exhibited selective cytotoxicity against HeLa (cervical cancer) and A549 (lung cancer) cell lines with IC50 values indicating significant antiproliferative effects .

Neuroprotective Effects

The neuroprotective potential of similar compounds has been documented, particularly in models of oxidative stress:

- Research Findings : In neuronal cell cultures exposed to hydrogen peroxide, related compounds demonstrated a reduction in cell death by inhibiting apoptotic pathways, such as caspase activation . This suggests that this compound may share similar protective properties.

Efficacy in Biological Models

The efficacy of this compound can be summarized in the following table:

Q & A

Basic Research Questions

What synthetic strategies are effective for achieving high enantiomeric purity in Methyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate?

Methodological Answer:

Enantioselective synthesis can be achieved via Sharpless epoxidation or Jacobsen-Katsuki catalysis, using chiral ligands (e.g., salen complexes) to control stereochemistry. Post-synthesis, chiral HPLC or polarimetry should validate enantiomeric excess (ee). For intermediates, consider kinetic resolution of racemic mixtures using lipases or esterases. Note that fluorophenyl groups may influence reaction kinetics due to electron-withdrawing effects, requiring optimization of temperature and solvent polarity .

How can researchers confirm the stereochemistry and molecular conformation of this epoxide?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry and spatial arrangements. For example, related fluorophenyl-containing epoxides exhibit envelope conformations in the oxirane ring, as seen in crystal structures of analogous compounds . Complementary techniques include:

- NMR spectroscopy : - NOESY for proximity analysis of substituents.

- Vibrational circular dichroism (VCD) : To distinguish enantiomers in solution.

What analytical workflows are recommended for detecting impurities in synthesized batches?

Methodological Answer:

Combine chromatographic and spectroscopic methods:

HPLC-MS : Quantify residual starting materials (e.g., fluorophenyl precursors).

GC-FID : Detect volatile byproducts like methyl esters.

NMR : Specific for fluorine-containing impurities.

For trace metal analysis (e.g., catalyst residues), use ICP-MS.

Advanced Research Questions

How does the spatial arrangement of the 3-fluorophenyl group influence ring-opening reactivity?

Methodological Answer:

The fluorophenyl group’s electron-withdrawing nature and steric bulk can direct nucleophilic attacks. Computational modeling (DFT or MD simulations) predicts regioselectivity, while experimental validation involves:

- Kinetic studies : Compare reaction rates with non-fluorinated analogs.

- SC-XRD analysis : Correlate crystal packing (e.g., C–H⋯π interactions ) with stability under reaction conditions.

What strategies resolve contradictions between computational stability predictions and experimental degradation data?

Methodological Answer:

Discrepancies often arise from solvent effects or unaccounted transition states. Mitigation steps:

Solvent-adjusted DFT : Include implicit solvent models (e.g., COSMO-RS).

Accelerated stability testing : Expose the compound to controlled humidity/light and analyze degradation pathways via LC-MS.

In situ Raman spectroscopy : Monitor real-time degradation intermediates.

How can researchers optimize catalytic systems for asymmetric synthesis under mild conditions?

Methodological Answer:

Screen bifunctional catalysts (e.g., thiourea-based organocatalysts) to stabilize transition states via H-bonding. Example workflow:

High-throughput screening : Test 20+ catalysts in microreactors.

Kinetic isotope effects (KIE) : Identify rate-determining steps.

In situ IR : Track epoxide formation in real time.

Data from structurally similar epoxides (e.g., 4-methoxyphenyl analogs ) can guide solvent selection.

Data Contradiction Analysis

How to address conflicting NMR and XRD data on substituent dihedral angles?

Methodological Answer:

NMR-derived dihedral angles (via Karplus equation) may conflict with XRD due to solution vs. solid-state dynamics. Resolve via:

Variable-temperature NMR : Assess conformational flexibility.

Molecular dynamics (MD) simulations : Compare solution and crystal environments.

For example, XRD of related compounds shows aromatic rings inclined at ~86° , while solution NMR may average angles due to rotation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.